1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea
Description
Properties
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-14(2,3)11-8-12(18-20-11)17-13(19)16-10-7-5-4-6-9(10)15/h4-8H,1-3H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTWPNKJZOAMSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea typically involves the reaction of 5-(tert-butyl)isoxazole-3-carboxylic acid with 2-chloroaniline in the presence of a coupling reagent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Formation of the Isoxazole Ring
Isoxazole rings are typically synthesized via cyclization reactions between nitrile oxides and alkynes . For this compound:
-
Nitrile oxide generation : Aldoximes (R-CH=N-OH) react with oxidizing agents (e.g., NaIO₄ or HTIB) to form nitrile oxides.
-
Cyclization : The nitrile oxide undergoes [3+2] cycloaddition with alkynes, forming the isoxazole ring.
Formation of the Urea Linkage
The urea moiety is synthesized by reacting the isoxazole derivative with a 2-chlorophenyl isocyanate. This step likely involves:
-
Nucleophilic attack : The isoxazole’s amino group reacts with the isocyanate to form the urea linkage.
Chemical Reactivity
The compound’s reactivity is influenced by its functional groups (isoxazole, urea, chlorophenyl). Key reactions include:
Oxidation
| Reaction Type | Reagents | Expected Products |
|---|---|---|
| Oxidation of isoxazole | H₂O₂, KMnO₄ | Isoxazole oxide derivatives |
Isoxazoles are susceptible to oxidation due to their heterocyclic structure. For example, hydrogen peroxide or potassium permanganate can oxidize the ring, forming oxides .
Reduction
| Reaction Type | Reagents | Expected Products |
|---|---|---|
| Reduction of carbonyl groups | LiAlH₄, NaBH₄ | Hydrogenated urea derivatives |
Substitution Reactions
The 2-chlorophenyl group is prone to nucleophilic aromatic substitution.
| Reaction Type | Reagents | Expected Products |
|---|---|---|
| Substitution at chlorophenyl | Amines, thiols (under basic conditions) | Substituted phenyl derivatives |
The electron-withdrawing chlorine atom activates the aromatic ring for substitution. For example, treatment with thiols or amines under basic conditions could replace the chlorine atom with nucleophiles.
Comparative Reactivity with Analogues
| Compound | Structural Difference | Key Reactivity Difference |
|---|---|---|
| 1-(5-tert-butylisoxazol-3-yl)-3-(4-methoxyphenyl)urea | Methoxy group instead of Cl | Lower electrophilicity; reduced substitution reactivity |
| 1-(5-tert-butylisoxazol-yl)-3-(2,3-dichlorophenyl)urea | Additional Cl on phenyl | Increased steric hindrance; altered substitution sites |
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or specialty materials.
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea would depend on its specific biological target. Generally, urea derivatives can act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate access. The isoxazole ring might interact with specific amino acid residues, while the chlorophenyl group could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Activity : The 2-chlorophenyl group in the target compound may favor interactions with hydrophobic kinase pockets, similar to FLT3 inhibitors like Quizartinib. In contrast, methoxy substituents (e.g., 3-MeO-Ph) reduce steric hindrance but may decrease binding affinity compared to halogens .
- Potency Enhancements: Quizartinib, a clinical-stage FLT3 inhibitor, demonstrates how replacing the chlorophenyl group with a morpholinoethoxy-benzoimidazothiazole moiety drastically improves potency (IC₅₀ = 1 nM) and selectivity .
Pharmacokinetic and Therapeutic Comparisons
FLT3 Inhibitors
- Quizartinib (950769-58-1): Exhibits excellent pharmacokinetics (PK) in rodent models, with prolonged half-life due to its morpholinoethoxy side chain. It is in clinical trials for acute myeloid leukemia (AML) .
- Analog from Li et al. (2016) : A related compound with a 3-fluorophenyl group showed potent in vivo anti-psoriatic activity (ED₅₀ = 2.5 mg/kg) and FLT3 inhibition, suggesting that halogenated aryl groups enhance therapeutic efficacy .
Biological Activity
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea is a compound of significant interest in medicinal chemistry, particularly for its biological activity as a FLT3 (Fms-like tyrosine kinase 3) inhibitor. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea is CHClNO, with a molecular weight of approximately 328.2 g/mol. The compound features an isoxazole ring with a tert-butyl group and a urea linkage to a chlorophenyl moiety, which contributes to its biological activity .
The primary mechanism by which 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea exerts its effects is through the inhibition of the FLT3 receptor. FLT3 is a critical receptor involved in hematopoiesis and is frequently mutated in various hematological malignancies, particularly acute myeloid leukemia (AML). By inhibiting FLT3 phosphorylation, this compound disrupts downstream signaling pathways that promote cancer cell proliferation and survival, leading to apoptosis in sensitive cancer cells .
Anticancer Effects
Research has demonstrated that 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea exhibits potent anticancer properties:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines expressing mutant FLT3 receptors, highlighting its potential as a targeted therapy for AML .
- Selectivity : Its selectivity for FLT3 over other kinases suggests it may have fewer off-target effects compared to less specific agents .
Comparative Biological Activity
The following table summarizes the biological activity of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(5-phenylisoxazol-3-yl)-3-(pyridin-2-ylmethyl)urea | Isoxazole ring, urea linkage | Potential anticancer activity |
| 5-(furan-2-yl)-n-(2-pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide | Isoxazole ring with furan and pyrazole | Wnt/β-catenin signaling activation |
| 5-(furan-2-yl)-n-(3-imidazol-1-ylpropyl)-4-methyl-1,2-oxazole-3-carboxamide | Isoxazole with furan and imidazole | Anticancer properties |
This table illustrates the diverse biological activities associated with various derivatives of isoxazole-containing compounds, underscoring the potential for developing new therapeutic agents based on this scaffold .
Case Studies and Research Findings
Several studies have investigated the efficacy of 1-(5-(tert-butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea:
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited FLT3 phosphorylation in cell lines harboring FLT3 mutations. The IC values indicated potent inhibition, with values often below 100 nM .
- Animal Models : Preclinical studies using mouse models of AML showed significant tumor regression upon treatment with this compound, supporting its potential for clinical application .
Future Directions
Given the promising results from preliminary studies, future research should focus on:
- Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of this compound in patients with FLT3-mutated AML.
- Structural Modifications : Exploring structural analogs to enhance potency and selectivity while minimizing side effects.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2 for skin irritation and Category 2A for eye irritation) .
- Ventilation: Ensure fume hoods or local exhaust ventilation to avoid inhalation of dust or vapors (STOT SE3, H335) .
- Spill Management: Contain spills with sand or vermiculite; avoid water contact to prevent environmental contamination. Transfer residues to labeled containers for hazardous waste disposal .
- Emergency Measures: For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Do not induce vomiting if ingested—seek immediate medical attention .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Methodological Answer:
- Analytical Techniques: Use -/-NMR to verify substitution patterns on the isoxazole and chlorophenyl groups. Compare chemical shifts with analogous urea derivatives (e.g., 1-(4-chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea) .
- X-ray Crystallography: Resolve crystal structures to confirm bond angles and torsional strain between the isoxazole and urea moieties .
- Mass Spectrometry: Validate molecular weight (e.g., via ESI-MS) to ensure purity and absence of byproducts like unreacted intermediates .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in bioactivity data across different assays for this compound?
- Methodological Answer:
- Dose-Response Reproducibility: Conduct triplicate assays (e.g., cytotoxicity, enzyme inhibition) under standardized conditions (pH, temperature, solvent) to minimize variability .
- Control for Assay Interference: Test for false positives caused by compound aggregation or fluorescence quenching using detergent-based controls (e.g., 0.01% Triton X-100) .
- Orthogonal Validation: Combine in vitro results with in silico docking studies (e.g., AutoDock Vina) to correlate observed activity with binding affinities to target proteins .
Q. How can structure-activity relationship (SAR) studies optimize the pharmacophore of this compound?
- Methodological Answer:
- Substituent Variation: Synthesize analogs with modified tert-butyl groups (e.g., cyclopropyl, trifluoromethyl) to assess steric/electronic effects on target binding .
- Bioisosteric Replacement: Replace the isoxazole ring with 1,2,4-oxadiazole or thiazole to evaluate metabolic stability and solubility .
- In Vivo Pharmacokinetics: Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models, focusing on urea scaffold stability .
Q. What methodologies are critical for assessing the environmental fate of this compound in ecotoxicological studies?
- Methodological Answer:
- Biodegradation Assays: Incubate the compound with soil/water microcosms under OECD 301 guidelines to track degradation products via HPLC-MS .
- Trophic Transfer Analysis: Use zebrafish (Danio rerio) models to evaluate bioaccumulation in liver/gill tissues and biomagnification potential .
- QSAR Modeling: Predict environmental persistence (e.g., half-life in water) using EPI Suite software, cross-referenced with experimental hydrolysis rates at pH 7–9 .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported toxicity profiles of urea derivatives?
- Methodological Answer:
- Species-Specific Sensitivity: Compare LD values across mammalian (e.g., rat hepatocytes) and non-mammalian (e.g., Daphnia magna) models to identify taxon-specific risks .
- Metabolite Profiling: Identify toxic metabolites (e.g., chlorophenyl isocyanates) via hepatic microsome incubations and LC-HRMS .
- Cross-Study Harmonization: Re-analyze raw data from conflicting studies using unified statistical thresholds (e.g., p < 0.01 with Bonferroni correction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
